

"Ethyl N-(4-chlorophenyl)glycinate" as a synthetic building block

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Compound of Interest

Compound Name: Ethyl N-(4-chlorophenyl)glycinate

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An In-depth Technical Guide to **Ethyl N-(4-chlorophenyl)glycinate** as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-(4-chlorophenyl)glycinate is a versatile bifunctional molecule containing a secondary amine and an ethyl ester, making it a valuable building block in organic synthesis. The presence of the electron-withdrawing 4-chlorophenyl group modulates the reactivity of the aniline nitrogen, and the glycine backbone provides a convenient scaffold for the introduction of further diversity. This combination of features has led to its use as a key intermediate in the synthesis of a range of more complex molecules, including pharmaceuticals and agrochemicals.^[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, supported by experimental data and protocols.

Physicochemical and Structural Data

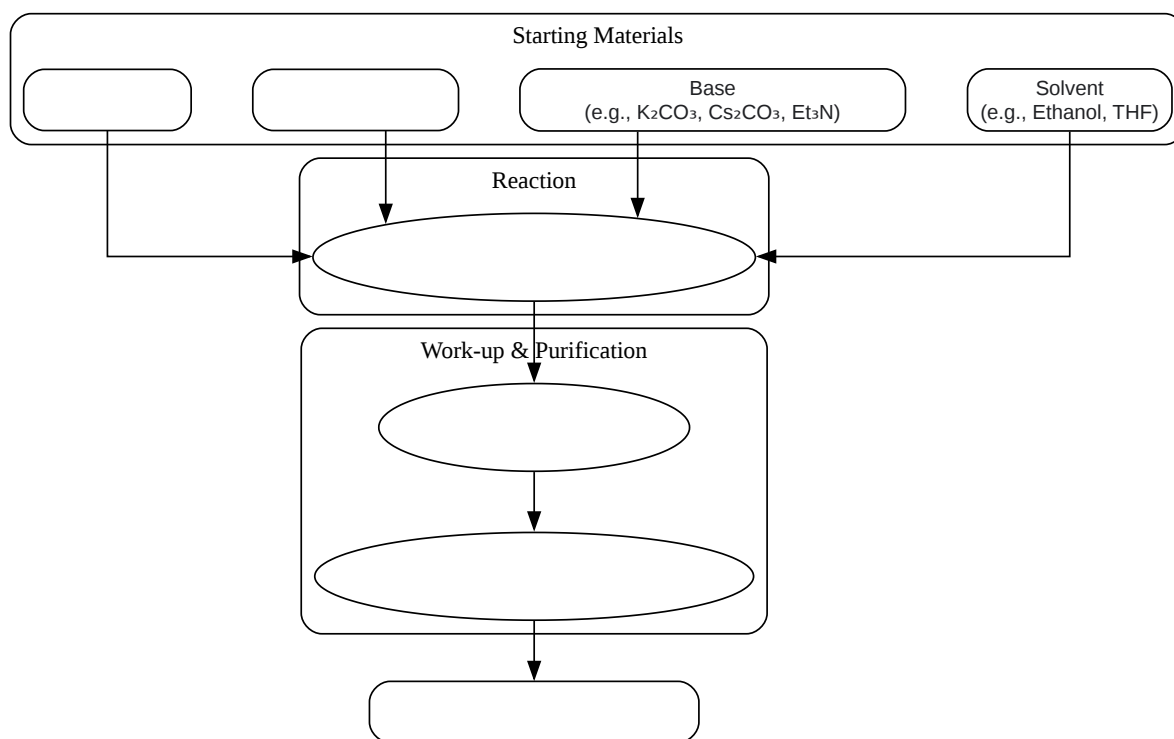
A summary of the key physicochemical and structural properties of **Ethyl N-(4-chlorophenyl)glycinate** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂	[2][3]
Molecular Weight	213.66 g/mol	[2][3]
CAS Number	2521-89-3	[2]
IUPAC Name	ethyl 2-(4-chloroanilino)acetate	[2]
Appearance	White to off-white solid	[1]
Solubility	Soluble in organic solvents like ethanol and methanol; limited solubility in water.	[1]
Crystal System	Triclinic	[2]
Space Group	P-1	[2]

Synthesis of Ethyl N-(4-chlorophenyl)glycinate

The most common and straightforward synthesis of **Ethyl N-(4-chlorophenyl)glycinate** involves the N-alkylation of 4-chloroaniline with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[4] The reaction is carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A general workflow for this synthesis is depicted below:



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Caption: General workflow for the synthesis of **Ethyl N-(4-chlorophenyl)glycinate**.

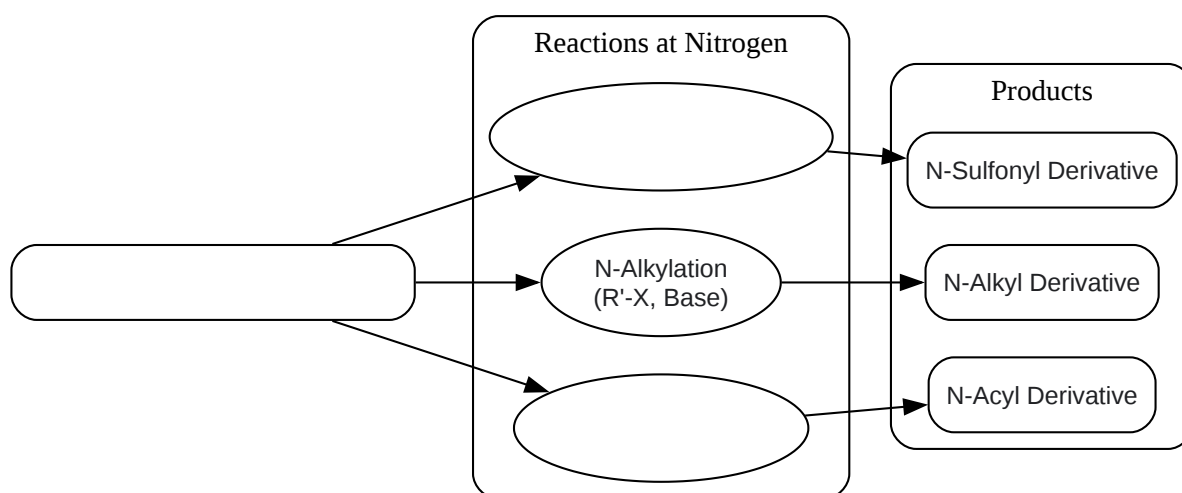
Chemical Reactivity and Synthetic Transformations

Ethyl N-(4-chlorophenyl)glycinate serves as a versatile scaffold for a variety of chemical transformations, primarily involving the secondary amine and the ethyl ester functionalities.

Reactions at the Nitrogen Atom

The secondary amine can undergo several important reactions:

- N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. This is a common strategy to introduce a wide range of substituents.
- N-Alkylation/Arylation: Further alkylation or arylation can be achieved, though it may require stronger conditions compared to the initial synthesis due to the reduced nucleophilicity of the nitrogen.
- Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated products, which are themselves important pharmacophores.



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Caption: Key reactions involving the secondary amine of **Ethyl N-(4-chlorophenyl)glycinate**.

Reactions Involving the Ester Group

The ethyl ester functionality can be readily transformed:

- Hydrolysis: Saponification with a base (e.g., NaOH, KOH) or acid-catalyzed hydrolysis yields the corresponding carboxylic acid, N-(4-chlorophenyl)glycine.

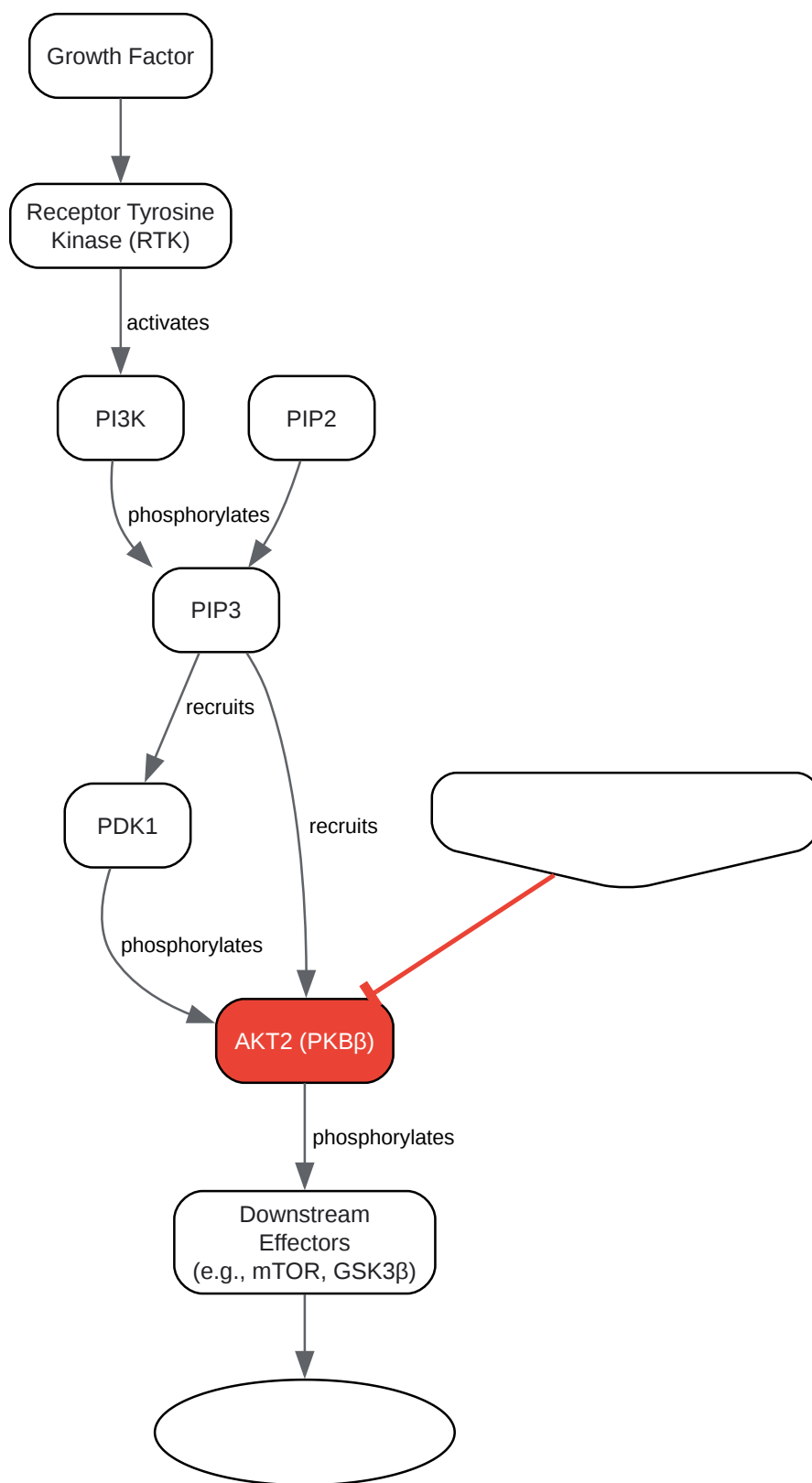
- **Amide Formation:** The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amides.
- **Reduction:** The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH_4).

Applications in Research and Drug Discovery

The N-(4-chlorophenyl) scaffold is a common feature in many biologically active molecules. Derivatives of **Ethyl N-(4-chlorophenyl)glycinate** have been investigated for a range of therapeutic applications.

Anticancer Agents Targeting the PI3K/AKT Pathway

Derivatives of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as potent anticancer agents, particularly against glioblastoma.^[5] One such compound demonstrated its anticancer effects by inhibiting the serine/threonine kinase AKT2, a critical component of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.^[5]



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Caption: Inhibition of the PI3K/AKT signaling pathway by an N-(4-chlorophenyl) derivative.

Other Potential Applications

- Anticonvulsants: The N-(4-chlorophenyl)amine scaffold is also being explored for the development of novel anticonvulsant compounds for managing generalized seizures.[\[5\]](#)
- Cosmetic Ingredients: N-substituted cinnamamide derivatives bearing a 4-chlorophenyl group have shown promise as tyrosinase inhibitors for treating hyperpigmentation.[\[6\]](#)
- Agrochemicals: The reactivity of the core structure allows for modifications that could lead to the development of new herbicides or fungicides.[\[1\]](#)

Experimental Protocols

Synthesis of Ethyl N-(4-chlorophenyl)glycinate

This protocol is adapted from a general procedure for the N-alkylation of anilines.[\[4\]](#)

- Materials:
 - 4-chloroaniline
 - Ethyl chloroacetate
 - Potassium carbonate (finely powdered)
 - Ethanol (anhydrous)
- Procedure:
 - To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous ethanol, add finely powdered potassium carbonate (2.0 eq).
 - Slowly add ethyl chloroacetate (1.0 eq) to the heterogeneous mixture.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from ethanol to yield **Ethyl N-(4-chlorophenyl)glycinate** as a crystalline solid.

Hydrolysis to N-(4-chlorophenyl)glycine

- Materials:
 - **Ethyl N-(4-chlorophenyl)glycinate**
 - Sodium hydroxide (1 M aqueous solution)
 - Ethanol
 - Hydrochloric acid (1 M aqueous solution)
- Procedure:
 - Dissolve **Ethyl N-(4-chlorophenyl)glycinate** (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide solution (2.0 eq).
 - Stir the mixture at room temperature or gentle heat until TLC analysis indicates complete consumption of the starting material.
 - Cool the reaction mixture in an ice bath and acidify to pH ~4-5 by the dropwise addition of 1 M hydrochloric acid.
 - The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford N-(4-chlorophenyl)glycine.

Conclusion

Ethyl N-(4-chlorophenyl)glycinate is a readily accessible and highly versatile synthetic building block. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of diverse molecular scaffolds. Its applications in the development of new therapeutic agents, particularly in oncology, highlight its significance in modern drug discovery and medicinal chemistry. The straightforward synthetic protocols and

predictable reactivity of this compound ensure its continued use in both academic and industrial research settings.

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